Spiro[3.4]octan-5-amine
Overview
Description
Spiro[3.4]octan-5-amine is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is notable for its three-dimensional structure, which imparts distinct physicochemical properties. The presence of the spiro atom, a fully substituted carbon atom, positions the planes of the two rings orthogonally, creating a rigid and strained structure. This rigidity often translates to enhanced stability and unique reactivity, making this compound a compound of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.4]octan-5-amine typically involves the annulation of cyclopentane and four-membered rings. One common approach is the annulation strategy, which can be achieved through various routes:
Cyclopentane Annulation:
Four-Membered Ring Annulation:
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.4]octan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding spirocyclic alcohols.
Substitution: The amine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Spiro[3.4]octan-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in various medical conditions.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of spiro[3.4]octan-5-amine involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows for precise binding to target molecules, enhancing its efficacy in various applications. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Spiro[4.5]decane: Another spirocyclic compound with a larger ring system.
Spiro[3.3]heptane: A smaller spirocyclic compound with different physicochemical properties.
Spiro[5.5]undecane: A spirocyclic compound with a more complex structure and higher ring strain.
Uniqueness: Spiro[3.4]octan-5-amine is unique due to its specific ring size and the presence of the amine group, which imparts distinct reactivity and biological activity. Its three-dimensional structure and rigidity make it a valuable compound for various applications, distinguishing it from other spirocyclic compounds .
Properties
IUPAC Name |
spiro[3.4]octan-8-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-3-1-4-8(7)5-2-6-8/h7H,1-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVGEZKLIAMPGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717591 | |
Record name | Spiro[3.4]octan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61888-97-9 | |
Record name | Spiro[3.4]octan-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61888-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.4]octan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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